molecular formula C22H27N3O4S2 B2859050 N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892977-79-6

N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2859050
M. Wt: 461.6
InChI Key: RPRWNTGCVLLNAX-UHFFFAOYSA-N
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Description

“N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Scientific Research Applications

Heterocyclic Synthesis Applications

  • Thiophenylhydrazonoacetates in Heterocyclic Synthesis : This study outlines the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate, exploring their reactivity towards various nitrogen nucleophiles. The research highlights the potential of these compounds in generating diverse heterocyclic derivatives, demonstrating the utility of similar structural frameworks in heterocyclic synthesis (Mohareb et al., 2004).

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor : A related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, was studied for its potent and selective antagonistic properties towards the CB1 cannabinoid receptor. The study provides insights into the molecular interactions and conformational analyses of similar compounds, suggesting applications in drug development targeting cannabinoid receptors (Shim et al., 2002).

Pharmacological Characterization

  • Pharmacological Characterization of κ-Opioid Receptor Antagonists : Another study explored the pharmacological profile of a novel κ-opioid receptor antagonist, providing a framework for understanding the therapeutic potential and receptor selectivity of similar compounds. This research could guide the development of targeted therapies for depression and addiction disorders using compounds with analogous functional groups (Grimwood et al., 2011).

properties

IUPAC Name

N-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-23-21(27)19-17-7-3-4-8-18(17)30-22(19)24-20(26)15-9-11-16(12-10-15)31(28,29)25-13-5-2-6-14-25/h9-12H,2-8,13-14H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRWNTGCVLLNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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